Ortho-Chloro Versus Para-Substituted Benzenesulfonamide: Impact on Physicochemical Descriptors and Predicted Drug-Likeness
The ortho-chloro substituent on the benzenesulfonamide ring of CAS 946381-18-6 produces a computed XLogP3 of 3.3 and a topological polar surface area (TPSA) of 66.9 Ų, differing meaningfully from the 4-ethylphenyl analog (XLogP3 ≈3.9, TPSA 66.9 Ų) and the 4-propoxy analog (XLogP3 ≈4.1, TPSA 76.2 Ų) [1]. The lower lipophilicity of the 2-chloro compound positions it closer to the CNS drug-like chemical space (XLogP 2–4) while the 4-ethyl and 4-propoxy variants exceed the optimal range for balanced permeability and solubility [1]. Additionally, the ortho-chloro group introduces a permanent dipole and steric constraint that influences the conformational preference of the sulfonamide NH relative to the tetrahydroquinoline scaffold, a factor absent in para-substituted or unsubstituted phenyl sulfonamides [2].
| Evidence Dimension | Computed XLogP3 lipophilicity |
|---|---|
| Target Compound Data | XLogP3 = 3.3 (CAS 946381-18-6, 2-Cl substituent) |
| Comparator Or Baseline | XLogP3 ≈3.9 (4-ethyl benzenesulfonamide analog, CAS 946290-64-8); XLogP3 ≈4.1 (4-propoxy analog) |
| Quantified Difference | ΔXLogP3 = −0.6 to −0.8 log units (lower lipophilicity for the 2-Cl compound) |
| Conditions | Computed with XLogP3 algorithm (PubChem 2021 release); consistent across all analogs |
Why This Matters
Lower XLogP3 within the CNS-permissive range predicts superior aqueous solubility and reduced nonspecific protein binding relative to more lipophilic analogs, making CAS 946381-18-6 a better starting point for cellular assay development and in vivo formulation.
- [1] PubChem Compound Summary for CID 42448395; PubChem CID 71353413 (4-ethyl); PubChem CID 56998960. National Center for Biotechnology Information (2025). View Source
- [2] Bułakowska, A. et al. Novel N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives: Synthesis and anticancer activity evaluation. Bioorg. Chem. 104, 104274 (2020). View Source
